molecular formula C23H18ClN3O2 B2520747 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898453-54-8

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No. B2520747
CAS RN: 898453-54-8
M. Wt: 403.87
InChI Key: OZUSPBTXBRURSD-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss similar compounds with structural similarities, such as substituted indazole carboxamides with potential antitumor activities. These compounds are synthesized through condensation reactions involving isocyanato-substituted benzene derivatives and aminated indazoles, followed by cyclization with hydrazine hydrate . The crystal structures of these compounds have been determined, which is crucial for understanding their potential interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with the amination of difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate to form the indazole ring system. Subsequent condensation with isocyanato-substituted benzene derivatives yields the final carboxamide compounds . This method suggests that the synthesis of "2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide" would likely follow a similar pathway, with appropriate substitutions on the benzene and indazole moieties to achieve the desired chlorophenyl and methylbenzoyl groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques, including FTIR, NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths, angles, and the presence of specific functional groups. The crystal structure analysis reveals the spatial arrangement of the molecules and any intramolecular or intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as the carboxamide moiety suggests that these compounds could participate in further chemical transformations, potentially including hydrolysis, amidation, or reactions with nucleophiles. The reactivity of these compounds would be influenced by the electronic and steric effects of the substituents on the indazole and benzene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, melting point, and thermal stability, can be inferred from techniques like TGA (Thermogravimetric Analysis) and elemental analysis (CHN) . The crystallographic data provide insights into the solid-state properties, including the crystal system, space group, and lattice constants, which are important for understanding the material's behavior in the solid state . The antitumor activity of these compounds suggests that they may have specific physicochemical properties that enable them to interact with biological targets, such as cancer cell lines, leading to inhibition of cell proliferation .

Scientific Research Applications

Potential Application to Tropical Diseases

Research has explored the synthesis of compounds with indolizine cores, like isoxazoline indolizine amide compounds, for potential applications in treating tropical diseases. These compounds, designed and prepared through strategic synthesis, showcase the versatility and potential of indolizine derivatives in medicinal chemistry, suggesting that related compounds such as 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide could be explored for similar applications (Zhang et al., 2014).

Photoluminescence Behavior

Another area of research has identified indolizine derivatives, specifically 6-amino-8-cyanobenzo[1,2-b]indolizines, exhibiting unique photoluminescence behavior. These materials show reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation. This highlights the potential of indolizine derivatives in developing new photoluminescent materials for various technological applications (Outlaw et al., 2016).

Cytotoxic Activity

The indolizine structure has been utilized in synthesizing compounds with potential cytotoxic activity against cancer cells. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests that compounds like 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide could be valuable in the development of new anticancer agents (Hassan et al., 2014).

Antimicrobial and Antibacterial Agents

Research into indolizine derivatives has also shown promise in antimicrobial and antibacterial applications. The synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and their evaluation revealed excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. This indicates the potential of structurally similar compounds for use as antimicrobial and antibacterial agents, opening avenues for the development of new therapies (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-8-10-15(11-9-14)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-17-6-4-5-16(24)13-17/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSPBTXBRURSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

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